Product packaging for Methyl 4-hydroxypicolinate(Cat. No.:CAS No. 473269-77-1)

Methyl 4-hydroxypicolinate

Cat. No.: B1642639
CAS No.: 473269-77-1
M. Wt: 153.14 g/mol
InChI Key: QCPCORWMMFZMIQ-UHFFFAOYSA-N
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Description

Contextual Significance in Pyridine (B92270) Chemistry and Heterocyclic Systems Research

Pyridine and its derivatives are fundamental heterocyclic systems that form the core of numerous natural products, pharmaceuticals, and functional materials. Methyl 4-hydroxypicolinate, as a member of this class, is characterized by a pyridine ring functionalized with both a hydroxyl group and a methyl ester. cymitquimica.com This combination of functional groups provides multiple reactive sites, allowing for a diverse range of chemical transformations. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the ester can be hydrolyzed, reduced, or participate in coupling reactions. This versatility makes it a key building block in the construction of more elaborate heterocyclic structures. cymitquimica.com

Overview of Scholarly Investigations Pertaining to Hydroxypicolinate Derivatives

Research into hydroxypicolinate derivatives is an active and expanding area. Scientists have explored the synthesis and properties of various substituted hydroxypicolinates, investigating how different functional groups on the pyridine ring influence the molecule's reactivity and potential applications. For example, studies have been conducted on related compounds like 3-hydroxypicolinic acid and its derivatives, which have shown interesting coordination properties with metal ions. researchgate.net Furthermore, derivatives such as ethyl 6-amino-5-hydroxypicolinate are being investigated as precursors for novel chemical entities. evitachem.com The collective body of research highlights the broad potential of the hydroxypicolinate scaffold in developing new molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B1642639 Methyl 4-hydroxypicolinate CAS No. 473269-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPCORWMMFZMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963805
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473269-77-1
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxypicolinate
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Synthetic Methodologies for Methyl 4 Hydroxypicolinate and Its Functionalized Analogs

Established Reaction Pathways for Direct Synthesis

The direct synthesis of methyl 4-hydroxypicolinate primarily relies on the esterification of 4-hydroxypicolinic acid. Two principal methods have been established for this conversion: acid-catalyzed esterification and silylation-assisted esterification.

Acid-catalyzed esterification, often referred to as the Fischer esterification, is a conventional approach. This reaction typically involves heating 4-hydroxypicolinic acid in methanol (B129727) with a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via a nucleophilic acyl substitution mechanism, where methanol attacks the protonated carbonyl carbon of the carboxylic acid. The process is reversible, and to drive the equilibrium towards the product, a large excess of methanol is commonly used. Key parameters that influence the reaction yield include the molar ratio of the acid to the alcohol and the reaction time, with prolonged reflux for over 18 hours often required to achieve high conversion rates.

A more contemporary and often higher-yielding alternative is silylation-assisted esterification. In this method, a silylating agent like trimethylsilyl (B98337) chloride (TMCS) is used. The TMCS reacts with the carboxylic acid to form a trimethylsilyl ester intermediate. This intermediate is significantly more reactive towards nucleophilic attack by methanol than the original carboxylic acid, facilitating a more rapid and efficient esterification. This pathway often results in higher yields and purity under milder conditions compared to traditional acid catalysis.

Table 1: Comparison of Direct Synthesis Methods for this compound
MethodStarting MaterialKey ReagentsTypical ConditionsReported Yield
Acid-Catalyzed Esterification4-Hydroxypicolinic acidMethanol, HClReflux (60–80°C), 12–24 hours>85%
Silylation-Assisted Esterification4-Hydroxypicolinic acidMethanol, Trimethylsilyl chloride (TMCS)0–50°C, 6–8 hours~90%

Regioselective Functionalization Strategies

The pyridine (B92270) ring of this compound is amenable to various functionalization reactions. Achieving regioselectivity—the control of reaction at a specific position on the ring—is crucial for synthesizing complex derivatives.

Methylation Studies on Pyridine Carboxylates

Methylation of the pyridine nucleus in carboxylate derivatives is a key strategy for modifying their electronic and steric properties. The nitrogen atom in the pyridine ring and the existing substituents direct the position of further functionalization. In the context of enzyme inhibitors, for instance, methylation of a secondary amine adjacent to a pyridine carboxylate core has been shown to completely abolish biological activity by masking a critical hydrogen bond donor. tandfonline.com

Research into the chemical modification of related structures, such as N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, has explored methylation of the pyridine moiety to enhance biological properties. nuph.edu.ua Such studies underscore the importance of precise positional control during methylation to fine-tune the molecule's function. The synthesis often starts with a pre-methylated precursor, like 2-amino-4-methylpyridine, to ensure the methyl group is in the desired position before constructing the final molecule. nuph.edu.ua

Halogenation Approaches (e.g., Chlorination, Bromination)

Halogenation is a fundamental strategy for creating functionalized analogs of this compound, providing a reactive handle for subsequent cross-coupling reactions. The position of halogenation is dictated by the directing effects of the existing hydroxyl and ester groups.

Bromination has been demonstrated on related picolinate (B1231196) structures. For example, the bromination of 5-hydroxypyridine-2-carboxylic acid methyl ester using elemental bromine in water leads to the formation of methyl 4,6-dibromo-5-hydroxypicolinate. chemicalbook.comlookchem.com This reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group strongly activates the ring towards the electrophile. The synthesis of specific isomers such as methyl 4-bromo-3-hydroxypicolinate has also been documented, highlighting the accessibility of various brominated derivatives. bldpharm.com

Chlorination can be achieved using various reagents. While direct chlorination of this compound can be complex, the synthesis of chlorinated analogs often involves using chlorinated precursors. vulcanchem.com The availability of compounds like methyl 4-chloropicolinate hydrochloride demonstrates that substitution of the hydroxyl group with a chlorine atom is a viable synthetic route, creating a valuable intermediate for further derivatization.

Table 2: Examples of Halogenated Picolinate Derivatives
Compound NameKey Reagents/PrecursorsHalogenation Type
Methyl 4,6-dibromo-5-hydroxypicolinate5-hydroxypyridine-2-carboxylic acid methyl ester, BromineBromination
Methyl 4-bromo-3-hydroxypicolinateSynthetic intermediateBromination
Methyl 4,6-dibromo-3-hydroxypicolinateSynthetic intermediateBromination
Methyl 4-chloropicolinatePrecursor with chloro-substituentChlorination

Acylation Reactions and Derivative Formation

Acylation reactions involve the addition of an acyl group to a molecule and are a primary method for forming derivatives of this compound. These reactions typically proceed through a nucleophilic acyl substitution mechanism. libretexts.org The hydroxyl group on the pyridine ring can be acylated, although the nitrogen atom of the ring can also influence reactivity.

Green Chemistry Principles in Synthetic Design

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer substances. mlsu.ac.inacs.org Key principles applicable to the synthesis of this compound and its analogs include atom economy, the use of safer solvents, and design for energy efficiency. mlsu.ac.in For instance, designing a synthesis to avoid purification steps like distillation or recrystallization can significantly lower energy requirements. mlsu.ac.in Whenever possible, reactions should be conducted at ambient temperature and pressure, and auxiliary substances like solvents should be made unnecessary or innocuous. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a prime example of a green chemistry technique that aligns with the principle of energy efficiency. researchgate.net By using microwave irradiation as an energy source, this method can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netajrconline.org

While specific data for the microwave-assisted synthesis of this compound is not prominently reported, the benefits of this technology have been extensively demonstrated in the synthesis of other heterocyclic compounds. For example, in the synthesis of substituted pyrroles via intramolecular cyclization, switching from conventional heating to microwave irradiation increased the product yield from 23% to 86%. mdpi.com Similarly, the synthesis of 7-hydroxy-4-methyl coumarin (B35378) via Pechmann condensation saw a significant acceleration, with reactions completing in minutes under microwave irradiation compared to hours via conventional reflux. rasayanjournal.co.in These examples strongly suggest that microwave-assisted methods could be effectively applied to the esterification and functionalization reactions of 4-hydroxypicolinic acid, offering a greener and more efficient synthetic route.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Compound (Substituted Pyrrole)
MethodReaction TimeYield
Conventional Heating24 hours23%
Microwave Irradiation30 minutes86%

Data adapted from a representative intramolecular cyclization reaction to illustrate the potential benefits of microwave assistance. mdpi.com

Mechanochemical Methods

Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a significant green alternative to traditional solvent-based synthesis. researchgate.net This technique can lead to higher reaction rates, increased yields, and a reduction or complete elimination of harmful solvents, often proceeding at room temperature. researchgate.net

Reactions are typically conducted in a ball mill, where the collision of milling balls with the reagents provides the necessary energy for chemical transformation. This approach, whether solvent-free (neat grinding) or with minimal solvent (liquid-assisted grinding, LAG), has been successfully applied to a variety of organic reactions, including the synthesis of complex heterocyclic compounds. kyoto-u.ac.jp For instance, the synthesis of azacenes and various (bis-)heterocycles has been achieved with reduced reaction times and simplified purification compared to conventional methods. researchgate.netkyoto-u.ac.jp

While a specific protocol for the mechanochemical synthesis of this compound is not prominently documented, the principles are directly applicable. A potential pathway could involve the milling of 4-hydroxypicolinic acid with a methylating agent, possibly with a catalytic amount of an acid or base. The advantages would include shorter reaction times and avoidance of bulk solvents like methanol which are typically used in excess in traditional esterification protocols.

Utilization of Green Solvents

The selection of a solvent is a critical component of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. nih.gov Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. chim.it Water is a highly desirable green solvent, and its use in the synthesis of heterocyclic compounds has been demonstrated. acs.org

Other prominent green solvents include ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). Current time information in Bangalore, IN.dp.tech These solvents offer advantages such as lower peroxide formation, greater stability, and safer handling profiles compared to traditional ethers like THF or chlorinated solvents like dichloromethane. dp.tech Research has shown the effectiveness of these solvents in various reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are common in the functionalization of heterocyclic rings. Current time information in Bangalore, IN.

For the synthesis of this compound, replacing conventional solvents like methanol (which often serves as both reagent and solvent) with a greener alternative in a more controlled stoichiometric reaction could significantly improve the environmental profile of the process. For instance, transesterification or methylation reactions could be optimized in solvents like 2-MeTHF or CPME.

Advanced Synthetic Techniques

Advanced synthetic methods enable the creation of highly complex and stereochemically defined molecules from precursors like this compound.

Asymmetric Hydrogenation for Stereodefined Hydroxypiperidine Esters

The pyridine ring of this compound can be reduced to form a piperidine (B6355638) ring. When this reduction is performed using chiral catalysts, it is known as asymmetric hydrogenation, which allows for the creation of specific stereoisomers. This is crucial for producing enantiomerically pure compounds, a common requirement in the pharmaceutical industry. illinois.edu

The aromaticity of the pyridine ring makes its hydrogenation challenging, often requiring activation of the substrate. illinois.edudicp.ac.cn A successful strategy involves the formation of pyridinium (B92312) salts, which are then hydrogenated. Research has demonstrated the highly efficient iridium-catalyzed asymmetric hydrogenation of pyridinium salts derived from hydroxypicolinate esters. researchgate.net Specifically, using an iridium catalyst with a chiral phosphine (B1218219) ligand (e.g., MeO-BoQPhos) on 2-esteryl-5-hydroxypyridinium salts yields chiral cis-5-hydroxypiperidine-2-carboxylates with excellent results. researchgate.net While this example details the 5-hydroxy isomer, the methodology is directly analogous and applicable to the 4-hydroxy isomer. This method provides access to stereodefined hydroxypiperidine esters, which are valuable building blocks in medicinal chemistry. researchgate.net

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Hydroxypicolinate Derivatives This table is based on data for the analogous ethyl 5-hydroxypicolinate, demonstrating the principle of the reaction.

SubstrateCatalyst/LigandKey ConditionsProductDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Reference
Ethyl 5-hydroxypicolinateRh/C200 psi H₂, EthanolEthyl 5-hydroxypiperidine-2-carboxylate97:3N/A (Racemic)
N-Alkyl-2-esteryl-5-hydroxypyridinium Salt[Ir(COD)Cl]₂ / MeO-BoQPhosH₂, AdditiveChiral cis-5-hydroxypiperidine-2-carboxylateExcellentHigh researchgate.net

Optimized Strecker-type Condensation Analogies

The Strecker synthesis is a classic multi-component reaction that produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide. masterorganicchemistry.comwikipedia.org The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed. masterorganicchemistry.com This fundamental transformation has been adapted and optimized for the synthesis of more complex molecules. scispace.com

This compound exists in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-2-carboxylate. This ketone functionality can, in principle, undergo a reaction analogous to the Strecker synthesis. In such a sequence, the ketone would react with an amine (e.g., ammonia or a primary amine) and a cyanide source (e.g., KCN or TMSCN) to form a piperidine derivative with both an amino group and a nitrile group at the C4 position. scispace.comacs.org Subsequent hydrolysis of the nitrile would yield a 4-amino-piperidine-4-carboxylic acid derivative, a highly functionalized and valuable scaffold.

An optimized Strecker-type condensation has been reported for 1-benzylpiperidin-4-one, a saturated analog of the keto-tautomer of this compound. scispace.com This reaction with aniline (B41778) and HCN proceeded in high yield, demonstrating the feasibility of this approach on the piperidone core. scispace.com Applying this analogy to this compound would provide a powerful method for introducing diversity and complexity.

Table 2: Comparison of Classical and Analogous Strecker-type Reactions

Reaction TypeCarbonyl SourceAmine SourceCyanide SourceKey IntermediateFinal Product CoreReference
Classical StreckerAldehyde (R-CHO)Ammonia (NH₃)KCN / HCNα-Aminonitrileα-Amino acid masterorganicchemistry.comwikipedia.org
Strecker-type AnalogyKetone (e.g., Piperidone)Primary Amine (e.g., Aniline)HCNα-Anilino-nitrile4-Amino-4-carboxypiperidine scispace.com

Utility as a Precursor in Complex Molecule Synthesis

The functional groups and aromatic core of this compound make it a valuable starting point for the total synthesis of complex natural products.

Role in Natural Product Total Syntheses (e.g., Lycodine (B1675731), Complanadines)

The Lycopodium alkaloids are a large and structurally diverse family of natural products, known for their complex, cage-like architectures and interesting biological activities, including acetylcholinesterase (AChE) inhibition. psu.edunih.gov Among these, lycodine and its dimeric derivatives, such as complanadine A and B, are prominent targets for total synthesis. nih.govnih.gov

While direct use of this compound is not widely reported, a closely related structural analog, methyl 3-hydroxypicolinate (B15391739) , has been successfully employed as a key starting material in the total synthesis of (−)-lycodine and the complanadines. kyoto-u.ac.jp This highlights the strategic value of the hydroxypicolinate scaffold in accessing the complex core of these alkaloids.

In a reported synthesis, methyl 3-hydroxypicolinate was elaborated over 15 steps to achieve the final natural products. kyoto-u.ac.jp The synthetic route involved transforming the picolinate into a more complex pyridine derivative, which then underwent a key Mizoroki-Heck reaction to construct the tetracyclic core of lycodine. kyoto-u.ac.jp This core could then be dimerized to form the complanadines. The use of the hydroxypicolinate precursor demonstrates its utility in providing the necessary functionality and aromatic core for building these intricate molecular structures. kyoto-u.ac.jprsc.org

Generation of Bioactive Compound Scaffolds

This compound serves as a pivotal starting scaffold in medicinal chemistry for the development of a diverse range of bioactive molecules. openaccessjournals.com Its inherent structural features, including the pyridine ring, a hydroxyl group, and a methyl ester, provide multiple points for chemical modification, enabling the synthesis of functionalized analogs with potential therapeutic applications. rsc.org The strategic manipulation of these functional groups allows for the exploration of chemical space to identify novel compounds with specific biological activities. rsc.orgshareok.org

The picolinate core is a recognized platform in the design of enzyme inhibitors and other innovative bioactive compounds. cymitquimica.com The reactivity of the hydroxyl and ester groups on the this compound ring system allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These modifications are instrumental in creating libraries of derivatives that can be screened for biological activity against various targets.

A notable application of this scaffold is in the generation of dual-target enzyme inhibitors. For instance, a series of derivatives based on a 4-hydroxy scaffold were synthesized and evaluated for their inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two enzymes implicated in Type 2 diabetes mellitus. nih.gov

In one study, a library of 4-Hydroxy Pd-C-III derivatives was prepared and tested against α-glucosidase. nih.gov The majority of these synthesized analogs demonstrated moderate to potent inhibitory activity. nih.gov Further investigation into the most potent of these compounds revealed dual inhibitory potential. nih.gov

Table 1: Bioactivity of a Lead Compound Derived from a 4-Hydroxy Scaffold

Compound ID Target Enzyme IC₅₀ (µM) Inhibition Type
8a α-glucosidase 66.3 ± 2.4 Mixed-type
8a PTP1B 47.0 ± 0.5 -
8a α-amylase 30.62 ± 2.13 -

Data sourced from a study on novel 4-hydroxy Pd-C-III derivatives as dual-target inhibitors. nih.gov

The enzyme kinetic studies for compound 8a indicated it acts as a mixed-type inhibitor against α-glucosidase. nih.gov Spectroscopic analysis further confirmed that this derivative could alter the secondary structure and conformation of the α-glucosidase enzyme. nih.gov The development of such derivatives from a core scaffold like this compound highlights the utility of this synthetic strategy in generating molecules with complex biological profiles, such as dual-target inhibitors. nih.gov This approach, which involves the iterative synthesis and functional screening of compound libraries, is a powerful method for discovering novel bioactive scaffolds and their associated synthetic pathways. whiterose.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Hydroxypicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the definitive structural elucidation of methyl 4-hydroxypicolinate, offering precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of the protons on the pyridine (B92270) ring and the methyl ester group.

The spectrum is expected to show four primary signals in deuterated solvents like DMSO-d₆:

Methyl Protons (-OCH₃): A sharp singlet appears for the three protons of the methyl ester group, typically in the upfield region around 3.8-4.0 ppm. This signal is uncoupled to other protons, hence its singlet multiplicity.

Pyridine Ring Protons (H-3, H-5, H-6): The three protons on the pyridone ring exhibit characteristic splitting patterns due to spin-spin coupling.

The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded and appears as a doublet at the lowest field, typically around 7.8-8.0 ppm, with a coupling constant (J) of approximately 7.0-8.0 Hz due to coupling with H-5.

The H-3 proton, adjacent to the ester group, typically appears as a doublet or a small singlet-like peak around 7.2-7.4 ppm.

The H-5 proton appears as a doublet of doublets, as it is coupled to both H-6 and H-3, with its signal expected around 6.8-7.0 ppm.

Amide Proton (-NH-): In the 4-pyridone tautomer, a broad singlet corresponding to the N-H proton is expected. Its chemical shift is highly variable (typically 10-12 ppm) and depends on solvent, concentration, and temperature. This peak can be confirmed by D₂O exchange, which causes the signal to disappear.

Table 1: Predicted ¹H NMR Data for this compound (4-Pyridone Tautomer)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.9Singlet (s)N/A
H-37.3Doublet (d)~2.5
H-56.9Doublet of Doublets (dd)~7.5, ~2.5
H-67.9Doublet (d)~7.5
N-H11.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in this compound. The spectrum is expected to display seven distinct resonances corresponding to the seven carbon atoms in the molecule.

Carbonyl Carbons (C=O): Two signals are anticipated in the downfield region. The carbon of the pyridone carbonyl (C-4) is expected to resonate at a lower field (around 175-180 ppm) than the ester carbonyl carbon (C=O of the ester), which typically appears around 165-170 ppm.

Pyridine Ring Carbons: The carbons of the aromatic ring (C-2, C-3, C-5, C-6) resonate in the intermediate region of the spectrum (110-150 ppm). The carbon bearing the ester group (C-2) and the carbon adjacent to the nitrogen (C-6) are typically found at the lower end of this range, while the others (C-3, C-5) are found at the higher end.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group appears at the highest field (most shielded), typically in the range of 50-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (4-Pyridone Tautomer)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃52
C-3115
C-5118
C-2140
C-6145
Ester C=O166
Pyridone C=O (C-4)178

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of the molecule's chemical bonds, providing a fingerprint for its functional groups.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups.

N-H/O-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of N-H stretching in the pyridone tautomer, often overlapping with C-H stretching vibrations. If the 4-hydroxypyridine (B47283) tautomer were present, a broad O-H stretch would also be expected in this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This is a crucial region for distinguishing tautomers. Two strong absorption bands are expected: one for the ester carbonyl group (typically 1720-1740 cm⁻¹) and another for the pyridone ring carbonyl (around 1640-1660 cm⁻¹).

C=C and C=N Ring Stretching: Vibrations corresponding to the stretching of double bonds within the pyridine ring appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group is expected to produce a strong band in the 1300-1200 cm⁻¹ region.

Raman spectroscopy provides complementary vibrational data, with different selection rules than FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Ring Vibrations: The Raman spectrum is expected to be dominated by strong signals from the pyridine ring vibrations, especially the symmetric "ring breathing" mode, which is often found in the 990-1050 cm⁻¹ region.

Carbonyl Stretching: The C=O stretching vibrations of both the ester and pyridone groups are also Raman active and should appear at frequencies similar to their IR absorptions.

C-H Stretching: Aromatic and aliphatic C-H stretching modes are also observable in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H (Pyridone)Stretch3200-2800 (Broad)Weak
Aromatic C-HStretch3100-3000Strong
Aliphatic C-HStretch2980-2850Strong
Ester C=OStretch1740-1720 (Strong)Moderate
Pyridone C=OStretch1660-1640 (Strong)Moderate
C=C / C=NRing Stretch1600-1450 (Multiple bands)Strong
C-OEster Stretch1300-1200 (Strong)Weak
Pyridine RingRing BreathingWeak / Not prominent1050-990 (Strong)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is employed to confirm the molecular weight and assess the purity of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily identified.

The molecular formula of this compound is C₇H₇NO₃, corresponding to a monoisotopic mass of approximately 153.04 Da. ucl.ac.uk

Molecular Ion Peak: In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated adduct, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 154.05. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 176.03), may also be observed. ucl.ac.uk

Fragmentation Pattern: Under higher energy conditions (e.g., tandem MS/MS), characteristic fragmentation patterns emerge. The most probable fragmentation pathways involve the ester functional group:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in a prominent fragment ion at m/z 122 [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): This cleavage would produce a fragment ion corresponding to the 4-hydroxypyridinium cation at m/z 94 [M-59]⁺.

Decarboxylation from the [M-31]⁺ fragment can lead to further fragmentation.

These fragmentation patterns provide valuable structural confirmation, complementing the data obtained from NMR and vibrational spectroscopy.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion SpeciesFormulaPredicted m/zInterpretation
[M+H]⁺[C₇H₈NO₃]⁺154.05Protonated Molecular Ion
[M+Na]⁺[C₇H₇NO₃Na]⁺176.03Sodiated Adduct
[M-OCH₃]⁺[C₆H₄NO₂]⁺122.02Loss of methoxy radical
[M-COOCH₃]⁺[C₅H₄NO]⁺94.03Loss of carbomethoxy radical

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the exact coordinates of each atom. uol.de This information is used to determine bond lengths, bond angles, and other geometric parameters, providing an unambiguous structural model of the molecule in the solid state. uol.de

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction This table is a hypothetical representation of data that would be obtained from an SCXRD analysis of this compound, for illustrative purposes.

ParameterValue
Empirical FormulaC₇H₇NO₃
Formula Weight153.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value
R-factor (%)Value

High-Resolution Gas-Phase Spectroscopic Techniques for Electronic Structure Probing

To investigate the intrinsic properties of a molecule, free from the influences of intermolecular interactions present in the solid or liquid state, high-resolution gas-phase spectroscopic techniques are employed. Methods such as resonant two-photon ionization (R2PI) spectroscopy, combined with quantum chemical calculations, can provide detailed information about the electronic structure and vibrational modes of the ground and excited electronic states. nih.gov

In a study of a structurally related molecule, methyl 4-hydroxycinnamate, high-resolution gas-phase spectroscopy revealed the presence of multiple conformers. nih.gov Similar techniques applied to this compound would allow for the precise determination of the energies of its lowest excited singlet states (S₁ and S₂) and the vibrational frequencies associated with each electronic state. This data is crucial for understanding the molecule's photophysical properties. The interaction of the molecule with a single water molecule can also be studied in the gas phase to understand how hydrogen bonding affects the electronic properties, such as the stabilization of excited states. nih.gov

Table 2: Representative Data from High-Resolution Gas-Phase Spectroscopy This table illustrates the type of data that could be obtained for this compound based on studies of analogous molecules. nih.gov

Spectroscopic ParameterDescriptionHypothetical Value for this compound
S₀ → S₁ Electronic Origin (cm⁻¹)Energy of the transition from the ground to the first excited singlet state.~30,000 - 35,000
S₀ → S₂ Electronic Origin (cm⁻¹)Energy of the transition from the ground to the second excited singlet state.~38,000 - 43,000
S₁ Vibrational Frequencies (cm⁻¹)Frequencies of key vibrational modes in the first excited state.e.g., Ring deformation, C=O stretch
S₀ Vibrational Frequencies (cm⁻¹)Frequencies of key vibrational modes in the ground state (from emission spectra).e.g., Ring breathing, O-H bend
Ionization Potential (eV)Minimum energy required to remove an electron from the molecule.~8.0 - 9.0

Spectroscopic Methods for Mechanistic Insights and Polymorphic Analysis

Spectroscopic techniques are not only vital for static structural characterization but also for understanding dynamic processes such as chemical reactions and solid-state transformations. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly powerful for providing mechanistic insights. researchgate.netresearchgate.net For instance, monitoring the changes in vibrational bands during a reaction involving this compound can help identify transient intermediates and elucidate the reaction pathway. The coordination of the picolinate (B1231196) ligand to a metal center, for example, would lead to characteristic shifts in the carboxylate and pyridine ring vibrational frequencies. researchgate.net

Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using spectroscopic methods in conjunction with X-ray diffraction. plos.org Different polymorphs of a compound will exhibit distinct vibrational spectra due to differences in molecular conformation and intermolecular interactions in their crystal lattices. plos.org Techniques like solid-state NMR and Raman spectroscopy can be used to distinguish between polymorphs and to study the kinetics of polymorphic transformations. The existence of different conformers, such as chair-boat or chair-chair forms in bicyclic systems, can also lead to polymorphism, a phenomenon that can be investigated through detailed spectroscopic and computational analysis. rsc.org

Table 3: Application of Spectroscopic Methods for Mechanistic and Polymorphic Analysis

Spectroscopic TechniqueApplication for Mechanistic InsightsApplication for Polymorphic Analysis
FTIR/Raman Spectroscopy Monitor changes in functional group frequencies to track reaction progress and identify intermediates. researchgate.netDifferentiate between polymorphs based on shifts in vibrational bands due to different crystal packing. plos.org
NMR Spectroscopy Characterize reaction products and intermediates in solution.Solid-state NMR can distinguish between different crystalline forms based on chemical shift anisotropy.
UV-Vis Spectroscopy Follow the kinetics of reactions involving chromophoric species.Detect changes in electronic environment upon polymorphic transition.
Mass Spectrometry Identify products and intermediates in a reaction mixture. acs.orgNot typically used for direct polymorphic analysis, but can confirm molecular weight of the compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxypicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comcornell.edu The theory is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the widely used B3LYP functional, are employed to investigate the fundamental properties of Methyl 4-hydroxypicolinate. scielo.org.mxnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. nih.govresearchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest total energy.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. This table represents the typical parameters that would be determined from a DFT geometry optimization.)

ParameterDescription
Bond Lengths (Å)
C-C (ring)The distances between adjacent carbon atoms within the pyridine (B92270) ring.
C-N (ring)The distances between the nitrogen and adjacent carbon atoms in the pyridine ring.
C-O (hydroxyl)The length of the bond between the ring carbon and the hydroxyl oxygen.
C-C (ester)The length of the bond connecting the pyridine ring to the carboxyl carbon.
C=O (ester)The length of the carbonyl double bond in the methyl ester group.
C-O (ester)The length of the single bond between the carboxyl carbon and the methoxy (B1213986) oxygen.
O-CH3The length of the bond between the methoxy oxygen and the methyl carbon.
Bond Angles (°) **
C-N-CThe angle formed by the nitrogen atom and its two adjacent carbons in the ring.
C-C-O (hydroxyl)The angle at the carbon atom bonded to the hydroxyl group.
C-C-C=O (ester)The angle defining the orientation of the carbonyl group relative to the ring.
Dihedral Angles (°) **
Ring-Ester TorsionThe angle describing the rotation of the methyl ester group relative to the plane of the pyridine ring.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.commalayajournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net For this compound, DFT calculations can determine the energies of these frontier orbitals and visualize their spatial distribution, indicating likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Frontier Molecular Orbital Properties for this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. This table outlines the typical FMO parameters derived from DFT calculations.)

ParameterDescription
E(HOMO) (eV) Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons.
E(LUMO) (eV) Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE) (eV) The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). It is an indicator of chemical stability.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO). mdpi.com

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. orientjchem.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. informaticsjournals.co.in Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. informaticsjournals.co.in

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). informaticsjournals.co.in

Table 3: Global Reactivity Descriptors for this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. This table lists the descriptors that would be computed.)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -E(HOMO)Energy needed to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)Energy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Overall electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Chemical Softness (S)S = 1 / (2η)Measure of polarizability and reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)Capacity to accept electrons.

DFT calculations can also be used to predict various thermodynamic properties of this compound at a given temperature and pressure. scielo.brmdpi.com These calculations rely on the computed vibrational frequencies to determine zero-point vibrational energy (ZPVE) and thermal corrections. psu.edu Key thermodynamic parameters that can be calculated include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS). orientjchem.org

These parameters are invaluable for predicting the stability of the molecule and the equilibrium constants of reactions in which it might participate. mdpi.com

Table 4: Calculated Thermodynamic Parameters for this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. This table describes the thermodynamic parameters that would be calculated.)

ParameterUnitDescription
Zero-Point Vibrational Energy (ZPVE)kcal/molThe vibrational energy at 0 K due to quantum effects.
Enthalpy (H)kcal/molThe sum of the internal energy and the product of pressure and volume.
Entropy (S)cal/mol·KA measure of the molecule's microscopic disorder.
Gibbs Free Energy (G)kcal/molThe energy available to do useful work, indicating spontaneity.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies of all fundamental vibrational modes of this compound. researchgate.netmdpi.com

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, O-H bend, ring vibrations). sci-hub.st Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of the observed spectral bands. researchgate.net Scaling factors are often applied to the calculated harmonic frequencies to better match the anharmonicity present in experimental measurements. mdpi.com

Table 5: Selected Calculated Vibrational Frequencies for this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. This table lists representative vibrational modes that would be identified.)

Vibrational ModeDescription
ν(O-H)Stretching vibration of the hydroxyl group.
ν(C-H)Stretching vibrations of the aromatic and methyl C-H bonds.
ν(C=O)Stretching vibration of the carbonyl group in the ester.
ν(C-N), ν(C-C)Stretching vibrations within the pyridine ring.
δ(O-H)In-plane bending vibration of the hydroxyl group.
δ(C-H)Bending vibrations of the C-H bonds.
Ring BreathingA symmetric stretching/contracting motion of the entire pyridine ring.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Reaction Mechanism Elucidation

While DFT is excellent for isolated molecules, studying reactions in complex environments, such as in solution or within an enzyme active site, requires enormous computational resources. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this challenge by partitioning the system into two regions. uiuc.edumpg.de

The chemically active core of the system (e.g., this compound and the reacting species) is treated with a high-level QM method, which can accurately describe bond-breaking and bond-forming processes. mpg.denih.gov The surrounding environment (e.g., solvent molecules or the protein scaffold) is treated with a less computationally expensive MM force field. semanticscholar.org This dual approach allows for the simulation of chemical reactions in a realistic setting, providing insights into reaction pathways, transition states, and activation energies. nih.gov Although no specific QM/MM studies on this compound have been identified, this methodology would be the standard approach to model its reactivity in a biological or condensed-phase context. semanticscholar.org

Reactivity and Reaction Mechanisms Involving Methyl 4 Hydroxypicolinate

Investigation of Reaction Regioselectivity and Stereoselectivity

The substitution pattern of the pyridine (B92270) ring in methyl 4-hydroxypicolinate significantly influences the regioselectivity of its reactions. The hydroxyl group at the 4-position and the methyl ester at the 2-position create a unique electronic environment that directs incoming reagents to specific sites.

Regioselectivity:

The pyridine nitrogen, being the most electronegative atom in the ring, along with the electron-withdrawing ester group, deactivates the ring towards electrophilic aromatic substitution. Conversely, these features make the ring susceptible to nucleophilic attack. The hydroxyl group at the C4 position can tautomerize to the corresponding pyridone form, which can influence the reactivity of the ring.

In reactions such as alkylation, the outcome is highly dependent on the reaction conditions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are both potential sites for alkylation. The N- versus O-alkylation of related hydroxy-azaheterocycles is a well-documented challenge in synthetic chemistry, with the regiochemical outcome often being a delicate balance of factors including the nature of the alkylating agent, the base employed, and the solvent system. For instance, in related quinazolinone systems, the use of solid-phase bases like alkali metal carbonates in aprotic solvents has been shown to favor N-alkylation regioselectively.

Furthermore, the functionalization of the pyridine ring itself is a subject of considerable interest. While the inherent electronic properties of pyridine often direct functionalization to the C2 and C6 positions, strategies for C4 functionalization have been developed. These methods sometimes require overcoming the strong directing influence of the nitrogen atom, for example, through the use of specific organometallic bases.

At present, detailed studies focusing specifically on the stereoselectivity of reactions involving the chiral center that could be introduced at the ester or other positions of this compound are not widely available in the public domain. General principles of stereoselective synthesis would apply if a chiral center were to be introduced, for instance, through asymmetric hydrogenation of the pyridine ring or stereoselective alkylation at a pro-chiral center.

Mechanistic Pathways of Functional Group Interconversions

The functional groups of this compound, namely the methyl ester and the hydroxyl group, can undergo a variety of interconversions, providing access to a range of derivatives.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-hydroxypicolinic acid, under either acidic or basic conditions. The mechanism of base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of the methoxide (B1231860) leaving group. Subsequent protonation yields the carboxylic acid.

The hydroxyl group can be converted into other functional groups. For example, it can be transformed into an ether via Williamson ether synthesis, which involves deprotonation with a suitable base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C4 position.

The interplay between the hydroxyl and ester groups can also lead to more complex transformations. For instance, under certain conditions, intramolecular cyclization reactions could be envisioned, although specific examples for this compound are not prominently documented.

Catalytic Transformations Involving Hydroxypicolinate Species

While specific catalytic applications of this compound are not extensively reported, the broader class of hydroxypicolinic acids and their derivatives are known to act as ligands for transition metals, forming complexes with catalytic activity. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxylate groups can act as coordination sites, forming stable chelate complexes with various metal ions.

These metal complexes can catalyze a range of organic transformations. For example, vanadium complexes with substituted hydroxyquinolines, which share structural similarities with hydroxypicolinates, have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. The mechanism of these oxidations often involves the formation of reactive oxygen species.

Furthermore, the general class of picolinate-based ligands has been employed in various catalytic systems. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst. While direct catalytic studies on this compound complexes are scarce, it is plausible that its derivatives could find applications in areas such as oxidation catalysis, C-H activation, and polymerization, similar to other picolinate-based catalysts.

Applications of Methyl 4 Hydroxypicolinate in Advanced Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Scaffolds

The pyridine (B92270) nucleus of methyl 4-hydroxypicolinate serves as a foundational scaffold for the synthesis of a wide array of more complex heterocyclic systems. The presence of the hydroxyl and ester functionalities allows for various modifications and ring-forming reactions, making it a valuable starting material for constructing novel molecular architectures.

The reactivity of the pyridine ring, coupled with the potential for transformations of the hydroxyl and ester groups, enables chemists to design and synthesize diverse heterocyclic compounds. These scaffolds are often key components of biologically active molecules and functional materials.

Precursor for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, the development of efficient synthetic routes to complex active pharmaceutical ingredients (APIs) is of paramount importance. This compound and its derivatives play a crucial role as advanced intermediates in the synthesis of novel therapeutic agents.

One notable application is in the development of potential anticancer agents. A study focused on the synthesis of N-methyl-4-phenoxypicolinamide derivatives, which were evaluated for their cytotoxic activity against various cancer cell lines. In this research, derivatives of this compound were utilized to create a series of compounds, with some exhibiting significant antiproliferative activity. For instance, certain synthesized N-methyl-4-phenoxypicolinamide derivatives displayed potent cytotoxicity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma) cell lines, with IC50 values indicating higher potency than the reference drug sorafenib in some cases nih.gov.

The following table summarizes the cytotoxic activity of selected N-methyl-4-phenoxypicolinamide derivatives from the study nih.gov:

CompoundA549 IC50 (μM)H460 IC50 (μM)HT-29 IC50 (μM)
8c 4.52.13.8
8d 3.91.93.2
8e 3.61.73.0
8j >108.56.7
8k >109.17.3
Sorafenib 5.86.26.5
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

This research highlights the potential of this compound as a key precursor for the generation of novel and potent pharmaceutical intermediates in the quest for new cancer therapies nih.gov.

Development of Agrochemicals and Related Compounds

Synthesis of Specialized Chemical Auxiliaries (e.g., Dyes, Surfactants, Rubber Additives)

The chemical structure of this compound also lends itself to the synthesis of specialized chemical auxiliaries. The aromatic nature of the pyridine ring and the presence of a hydroxyl group make it a potential coupling component in the synthesis of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis of these dyes typically involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative unb.cajchemrev.comnih.govcuhk.edu.hkresearchgate.net. The 4-hydroxy group on the picolinate (B1231196) ring can direct the coupling reaction and influence the final color of the dye.

Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to introduce the molecule into larger polymeric structures or to modify its solubility properties. While specific industrial applications of this compound in the synthesis of dyes, surfactants, or rubber additives are not widely documented, its chemical functionalities suggest its utility as a precursor for such materials.

Role as a Platform Chemical for Value-Added Derivatives

A platform chemical is a versatile molecule that can be converted into a wide range of other useful chemicals and materials. This compound, with its multiple functional groups, has the potential to serve as a platform chemical for the synthesis of various value-added derivatives.

The hydroxyl group can be alkylated, acylated, or used in etherification reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The pyridine ring itself can undergo various transformations, including nucleophilic aromatic substitution. These transformations open up pathways to a multitude of new compounds with potentially interesting and useful properties for applications in materials science, coordination chemistry, and catalysis. The versatility of this compound makes it a valuable tool for chemists seeking to create novel molecules with tailored functionalities.

Biological and Medicinal Chemistry Research on Methyl 4 Hydroxypicolinate and Its Analogs

Antimicrobial Activity Evaluation

The antimicrobial potential of various analogs of methyl 4-hydroxypicolinate has been a subject of significant research interest. Studies have explored their efficacy against a range of microbial pathogens, including bacteria and mycobacteria. The structural modifications of the core picolinate (B1231196) scaffold have yielded compounds with varied and sometimes potent antimicrobial activities.

Several analogs of this compound have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, hydrazone derivatives of methyl 4-phenylpicolinoimidate have been synthesized and evaluated for their tuberculostatic activity. nih.govnih.gov Among these, derivatives containing nitrofuran systems showed promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 12.5 µg/mL against different strains of M. tuberculosis. nih.govnih.gov

The mechanism of action for these antitubercular agents is an area of ongoing investigation. However, it is hypothesized that the planarity of the molecular structure may be a key determinant of their activity. nih.gov Further in-vivo studies are required to fully elucidate the precise mechanisms by which these compounds inhibit the growth of M. tuberculosis. nih.gov

The antibacterial spectrum of this compound analogs extends beyond mycobacteria. Certain hydrazone derivatives have exhibited significant activity against Gram-positive bacteria, with MIC values ranging from 7.8 to 250 µg/mL. nih.govnih.gov For example, N-methyl-4-piperidone-derived monoketone curcuminoids, which share some structural similarities, have shown moderate activity against various cariogenic bacteria, including Streptococcus mutans and Streptococcus salivarius, with MIC values of 250 µg/mL and 500 µg/mL. chemrxiv.orgmdpi.com It has been observed that the presence of an N-methyl-4-piperidone ring can enhance antibacterial activity compared to simpler acetone-derived counterparts. mdpi.com

The structural features of these analogs, such as the presence and position of substituents on the aromatic rings, play a crucial role in determining their antibacterial potency. mdpi.com The cell walls of Gram-positive bacteria are generally more permeable to hydrophobic compounds, which may explain the observed activity of these analogs. mdpi.com

Anti-inflammatory Properties

Analogs of this compound have been investigated for their potential anti-inflammatory effects. For instance, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), a compound isolated from Sideroxylon obtusifolium, has demonstrated potent anti-inflammatory activity. nih.gov This action is linked to its ability to inhibit TNF-alpha and other inflammatory enzymes. nih.gov Similarly, coumarin (B35378) derivatives, which can be considered structural analogs, have also been screened for their anti-inflammatory potential through anti-denaturation assays. nih.gov

Research has shown that certain phytochemicals with structures related to this compound can exert anti-inflammatory effects by modulating various cellular pathways. nih.gov These pathways include the TLR4/NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov The anti-inflammatory properties of these compounds are often associated with their ability to inhibit the production of pro-inflammatory mediators and enzymes such as COX-2. nih.govnih.gov

Antioxidant Activity Investigations

The antioxidant properties of this compound analogs have been a focus of several studies. The radical scavenging capacity of structurally related 4-methylcoumarins has been determined using various assays. nih.gov As anticipated, compounds with o-dihydroxysubstitution were found to be excellent radical scavengers. nih.gov The antioxidant efficiency of these molecules can be influenced by the introduction of different substituents. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic ring is a key structural feature that contributes to this activity. researchgate.net Studies on 4-hydroxycoumarin (B602359) derivatives have shown that their antioxidant potential can be enhanced by the addition of other functional groups that can participate in metal chelation. mdpi.com

Anti-cancer and Anti-HIV Potential

The potential of this compound analogs as anti-cancer and anti-HIV agents has been explored. In the realm of cancer research, various phytochemicals with similar core structures have been shown to inhibit tumor proliferation and metastasis. mdpi.com For example, certain methoxyflavone analogs have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com The anti-cancer effects of these compounds are often linked to their ability to induce apoptosis and inhibit cell migration. mdpi.com Modified 4-hydroxyquinolone analogs have also been evaluated for their in vitro anticancer activity against human cancer cell lines such as HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov

In the context of anti-HIV research, the synthesis and evaluation of analogs have been undertaken. For example, a 4'-methylated carbocyclic C-nucleoside showed moderate anti-HIV activity in the MT-4 cell line with an EC50 value of 14.7 µM. nih.gov The development of multi-target-directed ligands that can inhibit enzymes relevant to both cancer and HIV is an active area of research.

Enzyme Inhibition Studies and Target Validation

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. nih.gov Analogs of this compound have been studied for their ability to inhibit various enzymes. For instance, synthetic isoflavan (B600510) analogues have been identified as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) complex I. nih.gov This inhibition of complex I activity can lead to a reduction in mitochondrial oxygen consumption and induce cell death, which is a desirable outcome in cancer therapy. nih.gov

The process of target validation involves confirming that a specific molecular target is critically involved in a disease process. mdpi.com For potential drug candidates, this involves demonstrating that their interaction with the target leads to a therapeutic effect. mdpi.com In the context of anti-cancer research, for example, after identifying potential molecular targets through computational methods, in vitro assays are used to validate these targets. mdpi.com This can involve assessing the cytotoxic and apoptosis-inducing effects of the compound on relevant cancer cell lines. mdpi.com

Hepatitis B Virus (HBV) Replication Inhibition

Currently, there is no publicly available scientific literature detailing the investigation of this compound or its direct analogs for the inhibition of Hepatitis B Virus (HBV) replication. The primary strategies for combating chronic HBV infection involve antiviral treatments such as pegylated interferon alpha (PEG-IFN) and nucleos(t)ide analogues (NAs), which potently suppress viral replication. nih.gov Research into novel HBV inhibitors continues to explore various chemical scaffolds, including capsid assembly modulators like heteroaryldihydropyrimidines and phenylpropenamides, but picolinate-based compounds have not been a reported focus in this area. mdpi.com

P21-Activated Kinase 4 (PAK4) Inhibition

There is no available research in scientific literature that identifies this compound as an inhibitor of P21-Activated Kinase 4 (PAK4). PAK4 is a recognized therapeutic target in oncology due to its role in cancer cell proliferation, migration, and invasion. nih.gov The development of PAK4 inhibitors has focused on various chemical structures that can bind to the kinase domain. Structural studies of group II PAKs have revealed plasticity in the catalytic domain, which informs the design of ATP-competitive inhibitors. nih.gov A review of recent advancements in PAK4 inhibitors highlights a variety of scaffolds, including bicyclic and monocyclic compounds, but does not mention picolinate derivatives. nih.gov

Modulation of Biological Pathways (e.g., Tryptophan Biosynthesis)

This compound is structurally related to picolinic acid, a known metabolite in the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation in mammals. This pathway is crucial as it metabolizes approximately 95% of dietary tryptophan not used for protein synthesis.

The kynurenine pathway begins with the conversion of L-tryptophan to N'-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Following a series of enzymatic steps, an unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde (ACMS), is formed. ACMS stands at a critical branch point. It can be enzymatically processed to quinolinic acid, a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), or it can undergo non-enzymatic cyclization to form picolinic acid. Therefore, picolinate derivatives are endogenous molecules resulting from tryptophan metabolism. Modulation of this pathway is a subject of research for various physiological and pathological conditions.

Key Enzymes in the Tryptophan-Kynurenine Pathway Leading to Picolinic Acid

Enzyme Abbreviation Function
Tryptophan 2,3-dioxygenase / Indoleamine 2,3-dioxygenase TDO / IDO Catalyzes the first, rate-limiting step of tryptophan degradation.
Kynurenine 3-monooxygenase KMO Hydroxylates kynurenine to 3-hydroxykynurenine.
Kynureninase KYNU Cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid.
3-hydroxyanthranilate 3,4-dioxygenase HAAO Converts 3-hydroxyanthranilic acid to ACMS.

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity, selectivity, and pharmacokinetic properties by making targeted structural modifications. monash.edu

While specific SAR or SPR studies on this compound were not identified in the available literature, research on related picolinamide (B142947) scaffolds provides insight into how this chemical class is explored. For instance, N-methylpicolinamide derivatives have been synthesized and evaluated as potential antitumor agents, with SAR studies focusing on substitutions on the picolinamide core to enhance anticancer activity. nih.govmdpi.com In one study, a series of N-methylpicolinamide-4-thiol derivatives were developed, and their anti-proliferative activities were tested against various human cancer cell lines. The SAR analysis revealed that substitutions on the phenyl ring attached to the thiol group significantly influenced cytotoxicity. mdpi.com

Illustrative SAR Findings for N-Methylpicolinamide-4-thiol Derivatives mdpi.com

Compound Base Substitution on Phenyl Ring Relative In Vitro Antiproliferative Activity
N-methylpicolinamide-4-thiol Unsubstituted Phenyl Moderate
N-methylpicolinamide-4-thiol 4-Chlorophenyl High
N-methylpicolinamide-4-thiol 4-Fluorophenyl High

This table summarizes general trends observed in the cited study and is for illustrative purposes.

These studies on related picolinamide structures underscore the importance of the substitution pattern on the pyridine (B92270) ring and its appended groups in determining biological activity. Such principles would be applicable in guiding the future exploration of this compound and its analogs for various therapeutic targets.

Emerging Research Directions and Future Perspectives for Methyl 4 Hydroxypicolinate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the broader application of Methyl 4-hydroxypicolinate. Current research is moving beyond traditional multi-step procedures towards more streamlined and sustainable methods.

One promising area is the application of advanced catalytic systems. For instance, heterogeneous catalysts, such as metal-organic frameworks (MOFs), are being investigated for the synthesis of picolinate (B1231196) and picolinic acid derivatives. A notable example involves the use of UiO-66(Zr)-N(CH₂PO₃H₂)₂ as a nanoporous heterogeneous catalyst in multi-component reactions to produce picolinates under mild conditions researchgate.netrsc.org. This approach leverages the anomeric effect to facilitate a cooperative vinylogous anomeric-based oxidation, offering high yields and the potential for catalyst recycling researchgate.netrsc.org.

Another avenue involves the strategic modification of readily available starting materials. A patent has described a process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids starting from 2-picolinic acid, indicating that functionalization of the pyridine (B92270) ring is a viable strategy wipo.intgoogle.comgoogle.com. Similarly, synthetic routes for other substituted picolinic acids have involved the conversion of the parent acid to its methyl ester, followed by coupling reactions, such as the Sonogashira coupling, to introduce further complexity umsl.edu. These methodologies could be adapted for the synthesis of this compound, potentially starting from 4-chloropicolinic acid derivatives umsl.edu. The conversion of the carboxylic acid to the ester is often achieved using standard methods like treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid umsl.edu.

Future research will likely focus on one-pot syntheses and flow chemistry to improve efficiency and safety. The development of biocatalytic methods, using enzymes to perform specific transformations, could also offer a greener alternative to traditional chemical synthesis, minimizing waste and avoiding harsh reaction conditions.

Discovery of Unexplored Biological Activities and Therapeutic Applications

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals nih.govresearchgate.net. While the specific biological profile of this compound is largely uncharacterized, its structural motifs suggest significant therapeutic potential that warrants exploration.

Derivatives of 3-hydroxypyridine have demonstrated a range of pharmacological properties, including neuroprotective and anxiolytic effects dergipark.org.tr. The hydroxypyridine moiety is often a key interaction site responsible for biological activity nih.gov. By analogy, the 4-hydroxy-substituted pyridine ring in this compound could interact with various biological targets. Furthermore, studies on other hydroxylated aromatic acids and their derivatives have revealed potent antimicrobial and antioxidant activities mdpi.comresearchgate.net. For example, derivatives of 4-hydroxyisophthalic acid have been shown to possess activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov.

The picolinate structure itself is known to act as a chelating agent for metal ions, a property that is crucial for certain biological functions and has been exploited in drug design wikipedia.org. Vanadium complexes with picolinate ligands, for instance, have been investigated for their insulin-enhancing properties, with substitutions on the pyridine ring significantly influencing their pharmacological potential mdpi.com. This suggests that this compound could serve as a ligand for metalloenzymes or be used to create novel metal-based therapeutics. Recent studies have also explored picolinate derivatives, such as methyl 5-((cinnamoyloxy)methyl)picolinate, for their potential in treating cardiovascular disease by targeting multiple enzymes nih.gov.

Future research should involve systematic screening of this compound against a wide range of biological targets, including enzymes, receptors, and microbial strains, to uncover its therapeutic potential.

Compound Class Observed Biological Activities Potential Application Areas for this compound
3-HydroxypyridinesNeuroprotective, Anxiolytic dergipark.org.trNeurology, Psychiatry
4-Hydroxyisophthalic AcidsAntibacterial (Gram-positive & Gram-negative) nih.govnih.govInfectious Diseases
Picolinate Metal ComplexesInsulin-enhancing mdpi.comMetabolic Disorders (e.g., Diabetes)
Picolinate EstersCardiovascular enzyme inhibition nih.govCardiovascular Disease
Hydroxybenzoic AcidsAntioxidant, Anti-inflammatory mdpi.comInflammatory Conditions, Oxidative Stress-related Diseases

Advanced Computational Modeling for Predictive Design and Mechanism Unraveling

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies can offer profound insights.

DFT calculations are particularly useful for understanding the structural and electronic properties of molecules. Such studies can elucidate the molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and intermolecular interactions tandfonline.com. For instance, DFT has been used to investigate the structural features and hydrogen bonding in co-crystals involving ethyl 2-picolinate tandfonline.com. It has also been employed to gain insight into the formation process of coordination polymers involving picolinate ligands, helping to determine the most favorable reaction pathways rsc.org.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govrsc.org. This method can be used to screen this compound and its virtual derivatives against libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, docking can guide the design of more potent and selective analogues rsc.org.

Combined modeling approaches have proven effective for various pyridine-containing compounds. For example, 3D-QSAR, molecular docking, and molecular dynamics simulations have been used to study derivatives of CP-690550 as JAK3 kinase inhibitors, providing guidance for the design of new, more potent compounds nih.gov. These methodologies could be directly applied to this compound to explore its potential as an inhibitor for various kinases or other disease-relevant enzymes.

Computational Method Application for this compound Potential Insights
Density Functional Theory (DFT)Calculation of electronic structure and geometry tandfonline.comrsc.org.Reactivity, stability, interaction sites for supramolecular assembly.
Molecular DockingVirtual screening against protein targets nih.govrsc.org.Identification of potential biological activities and therapeutic targets.
3D-QSARCorrelating structural features with biological activity.Design of new derivatives with enhanced potency and selectivity.
Molecular Dynamics (MD)Simulating the dynamic behavior of ligand-protein complexes nih.gov.Validation of docking results and understanding binding stability.

Integration into Supramolecular Chemistry and Materials Science

The field of materials science is increasingly focused on designing materials from the bottom up, using molecular building blocks that self-assemble into functional architectures. The distinct functional groups of this compound make it an excellent candidate for use in supramolecular chemistry and the construction of novel materials like coordination polymers and metal-organic frameworks (MOFs) rsc.orgmdpi.com.

The pyridine nitrogen and the carbonyl oxygen of the ester group can act as coordination sites for metal ions, while the hydroxyl group can participate in hydrogen bonding. This multi-functionality allows for the creation of complex, multi-dimensional structures. Research has shown that related ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid, can self-assemble with metal ions to form 2D and 3D coordination polymers with interesting properties nih.gov. The hydroxyl group, in particular, can have a dramatic effect on the final structure, influencing the dimensionality of the resulting framework nih.gov.

MOFs are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands rsc.org. Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis mdpi.com. The geometry and functionality of this compound could be exploited to design new MOFs with specific pore environments and chemical properties. For example, the hydroxyl group could be oriented within the pores to create specific binding sites for guest molecules.

Furthermore, the ability of the picolinate moiety to form hydrogen-bonded co-crystals has been demonstrated tandfonline.com. This opens up possibilities for designing crystalline materials with tailored physical properties, such as solubility and stability, which is of great interest in the pharmaceutical industry.

Industrial Scale-Up Considerations and Sustainable Manufacturing Practices

For this compound to realize its full potential, its production must be scalable, cost-effective, and environmentally sustainable. The principles of green chemistry are central to achieving these goals.

The industrial production of related pyridine carboxylic acids, such as nicotinic acid and picolinic acid, often starts from alkylpyridines and involves oxidation processes wikipedia.orggoogle.comgoogle.com. These processes are frequently performed at high temperatures and pressures and can use reagents like nitric acid google.com. A key consideration for scale-up is managing the environmental impact and ensuring process safety. Modern industrial processes aim for high carbon efficiency and minimum effluent load, often incorporating recycling streams for reagents and mother liquors google.com.

For this compound, a sustainable manufacturing process would seek to minimize the number of synthetic steps, in line with the green chemistry principle of reducing derivatives skpharmteco.com. This could involve developing a direct, selective hydroxylation and esterification process from a common precursor. The use of heterogeneous catalysts, as discussed in the synthesis section, is highly advantageous for industrial scale-up because it simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl 4-hydroxypicolinate, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves esterification of 4-hydroxypicolinic acid using methanol under acidic catalysis. Key steps include reflux conditions and purification via recrystallization or column chromatography. Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR). For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and reference established protocols for analogous picolinate esters .

Q. How should researchers design initial experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: this compound.
  • Intervention: Reaction with alkyl halides (e.g., benzyl bromide).
  • Comparison: Control reactions under varying pH/temperature.
  • Outcome: Yield of alkylated product (quantified via GC-MS).
  • Time: Kinetic monitoring at 0, 1, 3, and 6 hours.
    Use factorial design to isolate variables (e.g., solvent polarity, base strength) .

Advanced Research Questions

Q. What strategies are effective for optimizing multi-step synthetic routes to this compound derivatives with improved bioactivity?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical factors (e.g., protecting group selection, catalyst efficiency). For example:

  • Use orthogonal protection (e.g., benzyl for hydroxyl groups) to avoid side reactions.
  • Compare yields and regioselectivity in intermediates via LC-MS.
    Reference case studies on analogous picolinate esters, such as methyl epijasmonate synthesis, where stepwise alkylation and spectroscopic tracking resolved isomerism challenges .

Q. How can researchers differentiate between tautomeric forms or regioisomers of this compound derivatives using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy : 13C^{13}\text{C} NMR chemical shifts and 1H^1\text{H}-1H^1\text{H} COSY correlations to identify tautomeric equilibria.
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of isomers.
  • Data Presentation : Use comparative tables in the main text (≤5 compounds) and deposit extensive datasets in supplementary materials .

Q. How should contradictory data on the biological activity of this compound be analyzed in systematic reviews?

  • Methodological Answer : Follow Cochrane Handbook guidelines for systematic reviews:

  • Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
  • Use risk-of-bias tools (e.g., ROB-2) to assess study quality.
  • Perform meta-analysis if heterogeneity (I² statistic <50%) permits, or qualitative synthesis using GRADE criteria. Address confounding variables (e.g., solvent effects in bioassays) .

Methodological and Analytical Challenges

Q. What literature review strategies ensure comprehensive coverage of this compound’s applications in medicinal chemistry?

  • Methodological Answer :

  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "picolinate ester synthesis," "structure-activity relationship."
  • Citation Tracking : Mine references from high-impact journals (e.g., Journal of Medicinal Chemistry) and avoid biased sampling by including negative-result studies .

Q. How can experimental reproducibility be ensured when reporting this compound’s spectroscopic data?

  • Methodological Answer :

  • Detailed Methods : Specify NMR parameters (e.g., 500 MHz, CDCl₃, TMS internal standard).
  • Raw Data Deposition : Share 1^1H/13C^{13}\text{C} NMR spectra, IR peaks, and HPLC chromatograms in public repositories (e.g., Zenodo).
  • Cross-Validation : Compare with published data for analogous compounds (e.g., methyl picolinate derivatives) .

Q. What approaches resolve contradictions between computational predictions and experimental results in this compound’s reaction mechanisms?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Perform time-resolved experiments (e.g., quench studies) to identify intermediates.
  • Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity with reaction pathways.
  • Peer Consultation : Engage computational chemists to refine models (e.g., include explicit solvent molecules in MD simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.